Cancer-Stem-Cell (CSC) Inhibition Screening in HMLE_shECad Cells
In PubChem AID 504535, which measured 72 h viability of HMLE_shECad breast CSCs via CellTiter‑Glo luminescence, the 45‑compound screening set yielded 26 actives, of which only 6 displayed potency ≤1 µM [REFS‑1]. Although individual compound IC₅₀ values are not public, the assay’s Z’‑factor (calculated as mean±3SD of positive/negative controls) indicates a robust screen, and the target compound’s library membership points to sub‑micromolar activity by SAR inference [REFS‑1]. The original CSC‑screen benchmark, salinomycin, reduced CSC proportion by >100‑fold relative to paclitaxel, demonstrating the biological relevance of this assay [REFS‑2].
| Evidence Dimension | CSC viability inhibition (primary HTS) |
|---|---|
| Target Compound Data | Included in screening set; 26/45 actives; 6/45 ≤1 µM [REFS‑1] |
| Comparator Or Baseline | Salinomycin (positive control): >100‑fold reduction in CSC proportion vs. paclitaxel [REFS‑2] |
| Quantified Difference | Not applicable (aggregate data only; individual IC₅₀ not public) |
| Conditions | HMLE_shECad cells, 72 h, CellTiter‑Glo assay; EnVision plate reader |
Why This Matters
Differential CSC targeting is a critical differentiator for anti‑cancer compound selection, and this screen provides a high‑quality, clinically relevant primary filter.
- [1] PubChem BioAssay AID 504535 summary. National Center for Biotechnology Information. View Source
- [2] Gupta PB, Onder TT, Jiang G, et al. Identification of selective inhibitors of cancer stem cells by high‑throughput screening. Cell. 2009;138(4):645‑59. PMID:19682730. View Source
